molecular formula C13H12O B1195667 1-Naphthylpropylene oxide CAS No. 68884-32-2

1-Naphthylpropylene oxide

Cat. No.: B1195667
CAS No.: 68884-32-2
M. Wt: 184.23 g/mol
InChI Key: SLWOPZBLNKPZCQ-UHFFFAOYSA-N
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Description

1-Naphthylpropylene oxide, also known as 2-(1-naphthalenylmethyl)oxirane, is an organic compound with the molecular formula C13H12O. It is characterized by the presence of a naphthalene ring attached to an oxirane (epoxide) group.

Scientific Research Applications

1-Naphthylpropylene oxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthylpropylene oxide can be synthesized through several methods. One common approach involves the reaction of 1-naphthaldehyde with a suitable epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. For example, the epoxidation of 1-naphthylpropylene using hydrogen peroxide in the presence of a catalyst, such as titanium silicalite-1 (TS-1), can be employed. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthylpropylene oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-naphthylpropylene oxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity underlies its potential biological activities and therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound in research and industry .

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-2-7-13-10(4-1)5-3-6-11(13)8-12-9-14-12/h1-7,12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWOPZBLNKPZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988587
Record name 2-[(Naphthalen-1-yl)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68884-32-2
Record name 1-Naphthylpropylene oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068884322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Naphthalen-1-yl)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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